N-[(5-fluorothiophen-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-3-amine
Description
N-[(5-Fluorothiophen-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-3-amine is a pyrazole-based compound featuring a fluorinated thiophene moiety and an isopropyl substituent. Its molecular formula is C₁₀H₁₃FN₃S, with a molecular weight of approximately 226.3 g/mol (estimated). This compound is structurally related to kinase inhibitors and other heterocyclic pharmacophores, though its specific pharmacological profile remains underexplored in the provided evidence .
Properties
Molecular Formula |
C11H14FN3S |
|---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
N-[(5-fluorothiophen-2-yl)methyl]-1-propan-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C11H14FN3S/c1-8(2)15-6-5-11(14-15)13-7-9-3-4-10(12)16-9/h3-6,8H,7H2,1-2H3,(H,13,14) |
InChI Key |
PVINQEYACNLQJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC(=N1)NCC2=CC=C(S2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-fluorothiophen-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Fluorothiophene Moiety: The fluorothiophene group can be introduced via a nucleophilic substitution reaction using a suitable fluorinated thiophene precursor.
Attachment of the Isopropyl Group: The isopropyl group can be attached through alkylation reactions using isopropyl halides in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[(5-fluorothiophen-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(5-fluorothiophen-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes.
Mechanism of Action
The mechanism of action of N-[(5-fluorothiophen-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table compares the target compound with structurally analogous pyrazole derivatives:
Key Observations :
- Electron-Withdrawing Effects : The fluorine in the target compound contrasts with chlorine in ’s dichlorophenyl analog, offering distinct electronic profiles. Fluorine’s smaller size and higher electronegativity may improve metabolic stability compared to bulkier halogens .
- Lipophilicity : The isopropyl group in the target compound contributes to moderate lipophilicity, likely lower than the dichlorophenyl analog in but higher than carboxamide-containing derivatives .
- Synthetic Complexity: The target compound’s synthesis likely parallels methods in and , involving nucleophilic substitution or condensation reactions.
Pharmacological and Functional Comparisons
- Kinase Inhibition Potential: The target compound shares structural motifs with encorafenib (), a kinase inhibitor containing a pyrazole core. However, encorafenib’s larger substituents (e.g., methanesulfonamido, pyrimidine) suggest broader target engagement, whereas the smaller fluorothiophene in the target compound may limit binding affinity .
- Antimicrobial and Anticancer Activity : Pyrazole-amine derivatives in exhibit antimicrobial properties via metal coordination. The fluorine and thiophene groups in the target compound could enhance such activity by modulating electron density or steric effects .
- Solubility and Bioavailability : The absence of polar groups (e.g., carboxamide in ) in the target compound may reduce aqueous solubility, necessitating formulation optimization for in vivo applications .
Computational and Analytical Insights
- Noncovalent Interactions: Computational tools like Multiwfn () could map electrostatic potentials and hydrogen-bonding sites, critical for understanding the fluorothiophene’s role in target binding .
- Topological Analysis : Methods in reveal steric repulsion and van der Waals interactions, which may explain the isopropyl group’s contribution to conformational stability .
Biological Activity
N-[(5-fluorothiophen-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-3-amine is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its interactions with molecular targets, mechanisms of action, and comparative analysis with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is C11H14FN3S, with a molecular weight of approximately 239.31 g/mol. The compound features a fluorinated thiophene moiety and a pyrazole ring , which contribute to its distinct chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C11H14FN3S |
| Molecular Weight | 239.31 g/mol |
| IUPAC Name | This compound |
| SMILES | CC(C)N1C(=N)N=C(C2=CC=C(S2)F)C1 |
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors within biological systems. Research indicates that the fluorinated thiophene enhances the compound's binding affinity to various targets, potentially influencing several biological pathways.
Key Mechanisms Include:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can modulate receptor activity, affecting signal transduction pathways crucial for cellular communication.
Biological Activity and Case Studies
Several studies have investigated the biological activity of this compound, demonstrating its potential in various therapeutic areas.
Anticancer Activity
A study published in Journal of Medicinal Chemistry reported that this compound exhibited significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
Anti-inflammatory Effects
Research indicated that this compound demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory disorders.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (5-difluoromethoxy-1-methyl-pyrazol) | C12H16F2N3O | Contains difluoromethoxy group affecting reactivity |
| (5-chlorothiophen-2-yl)methyl-pyrazol | C10H12ClN3S | Chlorine instead of fluorine alters biological activity |
| (5-fluorothiophen) | C4H3FNS | Simplified structure lacking pyrazole moiety |
Q & A
Q. What are the key synthetic routes for N-[(5-fluorothiophen-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-3-amine, and how can reaction conditions be optimized for higher yield?
Methodological Answer: The synthesis typically involves coupling a fluorothiophene intermediate with a substituted pyrazole amine. Key steps include:
- Nucleophilic substitution : Reacting 5-fluorothiophen-2-ylmethyl chloride with 1-(propan-2-yl)-1H-pyrazol-3-amine under basic conditions (e.g., pyridine or NaHCO₃) to form the amine linkage .
- Microwave-assisted synthesis : Evidence from analogous compounds suggests microwave irradiation can reduce reaction times by 50–70% while improving yields compared to conventional heating .
- Purification : Precipitation via pH adjustment (pH 8–9 with ammonia) followed by recrystallization from methanol/water mixtures enhances purity .
Q. Which spectroscopic and chromatographic techniques are most effective in characterizing this compound?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., fluorothiophene methylene protons at δ 4.5–5.0 ppm) .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., N–H⋯N dimers observed in thiazole analogs) .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., ESI+ mode for [M+H]+ ion detection) .
- IR spectroscopy : Identifies amine (N–H stretch ~3300 cm⁻¹) and fluorothiophene (C–F stretch ~1100 cm⁻¹) groups .
Advanced Research Questions
Q. How can computational tools like Multiwfn predict the electronic properties and reactivity of this compound?
Methodological Answer:
- Electrostatic potential (ESP) mapping : Multiwfn calculates ESP surfaces to identify nucleophilic/electrophilic regions (e.g., fluorothiophene’s electron-deficient aromatic system) .
- Topological analysis : Electron localization function (ELF) reveals bond critical points, clarifying covalent vs. ionic bonding in the pyrazole-thiophene linkage .
- Docking studies : Predict interactions with biological targets (e.g., Jak2 kinase) by aligning the compound’s electrostatic profile with active-site residues .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
Methodological Answer:
- Free-energy perturbation (FEP) : Adjusts docking scores by incorporating solvation effects and protein flexibility, addressing discrepancies in binding affinity predictions .
- SAR analogs : Compare fluorothiophene derivatives with fluorophenyl or pyrimidine substituents (e.g., AZD1480’s Jak2 inhibition) to validate target engagement hypotheses .
- Metabolite screening : Use LC-MS/MS to identify oxidative metabolites (e.g., sulfoxide formation) that may alter in vivo activity .
Q. What in vitro models are suitable for evaluating pharmacokinetic properties?
Methodological Answer:
- Hepatic microsomes : Assess metabolic stability via CYP450 inhibition assays (e.g., human liver microsomes + NADPH) .
- Caco-2 permeability : Measure apical-to-basolateral transport to predict oral bioavailability .
- Plasma protein binding : Use equilibrium dialysis to quantify unbound fraction, critical for dose-response modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
